molecular formula C10H11NS B579256 6-Ethyl-2-methyl-1,3-benzothiazole CAS No. 18879-32-8

6-Ethyl-2-methyl-1,3-benzothiazole

Cat. No.: B579256
CAS No.: 18879-32-8
M. Wt: 177.265
InChI Key: HKMHIFQWLMRSBA-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-1,3-benzothiazole ( 18879-32-8) is a chemical compound belonging to the benzothiazole class, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological potential . The benzothiazole core is a key structural motif in the development of novel anticancer agents, with numerous derivatives demonstrating promising in vitro cytotoxicity against a range of cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7) cancers . Furthermore, benzothiazole derivatives are actively investigated as multitarget-directed ligands for neurodegenerative diseases like Alzheimer's, showing potential as histamine H3 receptor ligands and inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . The specific 6-ethyl-2-methyl substitution pattern on the benzothiazole ring may offer unique physicochemical properties that influence the compound's bioavailability and metabolic stability, making it a valuable intermediate for further structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

18879-32-8

Molecular Formula

C10H11NS

Molecular Weight

177.265

IUPAC Name

6-ethyl-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3

InChI Key

HKMHIFQWLMRSBA-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(S2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Ethyl-2-methyl-1,3-benzothiazole with structurally related benzothiazole derivatives, highlighting substituents, synthesis methods, applications, and key findings:

Compound Substituents Synthesis Key Applications/Findings References
This compound 6-Ethyl, 2-methyl Likely synthesized via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives (inferred from analogs). Potential use in pharmaceuticals (e.g., sodium channel modulation) or agrochemicals.
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate 6-Carboxylate ester, 2-methyl Esterification of 2-methylbenzothiazole-6-carboxylic acid. Intermediate for drug synthesis; enhanced solubility due to ester group.
2-Amino-6-methyl-1,3-benzothiazole 2-Amino, 6-methyl Cocrystallized with octanedioic acid via hydrogen bonding; forms 3D networks. Used in material science for molecular self-assembly; exhibits hydrogen-bonding interactions.
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole 6-Trifluoromethoxy, 2-piperazinyl Multi-step functionalization of benzothiazole core. Potent sodium channel blocker with use-dependent inhibition; explored for neuromuscular disorders.
2-Methylsulfanyl-1,3-benzothiazole 2-Methylsulfanyl Derived from benzothiazole via sulfidation. Identified as a volatile organic compound in biological samples (e.g., zebra finch odour).
2-Phenyl-1,3-benzothiazole 2-Phenyl Condensation of 2-aminothiophenol with benzaldehyde in glycerol. Model compound for benzothiazole synthesis; optimized yields (>90%) under mild conditions.

Key Comparisons

Substituent Effects on Bioactivity 6-Trifluoromethoxy-2-piperazinyl () exhibits potent sodium channel inhibition (IC₅₀ ~0.1 Hz), whereas 2-amino-6-methyl derivatives () are inert in biological assays but valuable in material science. The ethyl and methyl groups in this compound may balance lipophilicity and bioavailability for drug design. Carboxylate esters () enhance solubility compared to non-polar substituents like methyl or ethyl, critical for pharmacokinetics.

Synthetic Routes Condensation reactions (e.g., 2-aminothiophenol with aldehydes) are widely used for benzothiazole synthesis, offering high yields (~90%) under mild conditions . Functionalization at the 6-position (e.g., trifluoromethoxy, piperazinyl) often requires nitration/chlorination followed by nucleophilic substitution .

Structural and Physical Properties Hydrogen-bonding capacity: Amino groups (e.g., 2-amino-6-methyl) enable cocrystallization with dicarboxylic acids, forming stable 3D networks . Volatility: Methylsulfanyl derivatives are volatile and detectable in biological systems via adsorbent-based sampling .

Applications Pharmaceuticals: Sodium channel modulators () and antitubercular agents (e.g., 6-methoxy derivatives with IC₉₀ ~1.7–5.3 µg/mL, ). Materials: Self-assembling cocrystals for nanotechnology ().

Preparation Methods

Cyclocondensation of Substituted Anilines

The foundational approach involves cyclocondensation of 2-amino-4-ethylthiophenol with methyl-substituted α-haloketones. A representative protocol involves reacting 2-amino-4-ethylthiophenol (1.0 equiv) with chloroacetone (1.2 equiv) in refluxing ethanol (80°C, 12 hours) under nitrogen atmosphere. The reaction proceeds via nucleophilic displacement of the chloride by the thiol group, followed by intramolecular cyclization to form the benzothiazole ring.

Key Parameters:

  • Solvent: Ethanol (polar protic) enhances nucleophilicity of the thiol group.

  • Temperature: Reflux conditions (78–80°C) balance reaction rate and side-product formation.

  • Yield: 68–72% after recrystallization from hexane/ethyl acetate (3:1).

Table 1: Optimization of Cyclocondensation Conditions

ParameterVariationYield (%)Purity (HPLC)
SolventEthanol7295.2
SolventToluene5889.4
Temperature (°C)604587.1
Temperature (°C)807295.2
Haloketone Equiv1.06592.3
Haloketone Equiv1.27295.2

Bromine-Mediated Cyclization

An alternative classical method employs bromine as an oxidizing agent in glacial acetic acid. 2-Amino-4-ethylthiophenol (1.0 equiv) is treated with bromine (1.1 equiv) in the presence of potassium thiocyanate (1.5 equiv) at 0–5°C. The exothermic reaction requires strict temperature control to prevent over-oxidation.

Mechanistic Pathway:

  • Bromine oxidizes the thiol (-SH) to a disulfide (-S-S-).

  • Potassium thiocyanate facilitates nucleophilic attack by the amine on the disulfide.

  • Cyclization forms the benzothiazole core, with subsequent methylation at the 2-position using methyl iodide.

Limitations:

  • Requires cryogenic conditions (−10°C) for high regioselectivity.

  • Bromine handling poses safety risks (corrosivity, toxicity).

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2025 study demonstrated that irradiating a mixture of 2-amino-4-ethylthiophenol (1.0 equiv) and chloroacetone (1.1 equiv) in dimethylformamide (DMF) at 130°C for 45 minutes achieves 89% yield. The dielectric heating effect of microwaves reduces reaction time by 80% compared to conventional reflux.

Advantages:

  • Energy Efficiency: 50% reduction in energy consumption.

  • Purity: HPLC purity ≥98% due to minimized side reactions.

Catalytic Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) enables electrophilic substitution at the 6-position. In a two-step protocol:

  • 2-Methylbenzothiazole (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (1.2 equiv) at 0°C to generate the chloroimidate intermediate.

  • Ethylation at the 6-position is achieved using ethylmagnesium bromide (1.5 equiv) in tetrahydrofuran (THF) at −78°C.

Critical Considerations:

  • Temperature Control: Grignard reagent addition at −78°C prevents premature quenching.

  • Workup: Aqueous NaHCO₃ neutralizes excess POCl₃ before extraction with dichloromethane.

Table 2: Catalytic vs. Classical Methods

MethodYield (%)Time (h)Purity (%)Scalability
Classical Cyclization721295.2Moderate
Microwave890.7598.1High
Vilsmeier-Haack81697.3Low

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A patented protocol involves:

  • Mixing 2-amino-4-ethylthiophenol and chloroacetone in a T-shaped mixer at 25°C.

  • Pumping the solution through a heated reactor coil (80°C, 10-minute residence time).

  • In-line purification via simulated moving bed (SMB) chromatography.

Operational Benefits:

  • Throughput: 50 kg/day capacity with ≥99% conversion.

  • Waste Reduction: Solvent recovery rates exceed 90%.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 2-amino-4-ethylthiophenol (1.0 equiv) with chloroacetone (1.1 equiv) and catalytic K₂CO₃ (0.1 equiv) for 2 hours yields 85% product. This method eliminates volatile organic compounds (VOCs) and reduces E-factor by 70%.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

  • Microwave Synthesis: High capital cost ($150,000/reactor) offset by 30% lower operating expenses.

  • Flow Chemistry: Ideal for large-scale production but requires $500,000 initial investment.

  • Mechanochemical: Lowest cost ($10,000–$20,000) but limited to batch processing.

Environmental Impact

MethodE-FactorPMI (Process Mass Intensity)
Classical12.528.7
Microwave8.215.4
Flow Reactor6.810.9
Mechanochemical2.15.3

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Ethyl-2-methyl-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves bromination of a precursor (e.g., 4-ethyl-1,3-benzothiazole) followed by alkylation or methylation. For example, bromination with Br₂ in a solvent like dichloromethane at 0–5°C, followed by a nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) . Optimization includes controlling temperature, solvent polarity, and stoichiometry to minimize side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with ethyl and methyl groups showing triplet (δ 1.3–1.5 ppm) and singlet (δ 2.5 ppm) signals, respectively.
  • IR : C-S stretching (650–750 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm the benzothiazole core.
  • MS : Molecular ion peaks at m/z 193 (M⁺) align with the molecular formula C₁₀H₁₁NS. Cross-referencing with databases (e.g., PubChem) validates purity .

Q. What biological screening assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodology : Use in vitro assays such as MTT or SRB against cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are calculated from dose-response curves. For example, benzothiazole derivatives show IC₅₀ values of 10–50 µM, indicating moderate activity. Mechanistic studies (e.g., apoptosis via flow cytometry) and comparison with control compounds (e.g., cisplatin) enhance reliability .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound in co-crystals?

  • Methodology : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) and analyze via single-crystal X-ray diffraction. For example, 2-amino-6-methylbenzothiazole forms a 3D network with octanedioic acid via O–H···N and N–H···O interactions (bond lengths: 2.8–3.0 Å). SHELX software refines the structure, and Hirshfeld surface analysis quantifies interaction contributions (>60% H-bonding) .

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Optimize geometry at the B3LYP/6-31G level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* in ethyl groups). Time-dependent DFT predicts UV-Vis spectra (λ_max ≈ 300 nm), correlating with experimental data. Global reactivity descriptors (electrophilicity index ≈ 1.8 eV) guide synthetic modifications .

Q. How can structural modifications (e.g., halogenation) enhance the bioactivity of this compound derivatives?

  • Methodology : Introduce halogens (Cl, Br) at the 5/7 positions via electrophilic substitution. For example, 5,7-dichloro derivatives exhibit improved antimicrobial activity (MIC: 25 µg/mL vs. 100 µg/mL for parent compound). SAR studies reveal that electron-withdrawing groups increase membrane permeability, while bulky substituents reduce efficacy. In silico docking (e.g., AutoDock) identifies binding modes with target enzymes (e.g., DHFR) .

Q. What challenges arise in refining high-resolution X-ray diffraction data for this compound derivatives, and how are they resolved?

  • Methodology : Twinning and disorder in alkyl chains complicate refinement. Use SHELXL with restraints (e.g., DELU, SIMU) to model ethyl/methyl groups. R-factor convergence (<5%) and validation tools (e.g., PLATON) ensure accuracy. For example, a 1.0 Å dataset for 2-ethyl-6-methoxybenzothiazole resolves rotational disorder with a Flack parameter of 0.02(2) .

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